molecular formula C20H23FO2S B14571308 S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate CAS No. 61538-22-5

S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate

Cat. No.: B14571308
CAS No.: 61538-22-5
M. Wt: 346.5 g/mol
InChI Key: YDWXJPLUEGFZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, a heptyloxy chain, and a benzene carbothioate moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-phenoxyphenyl sulfone
  • 4-Fluorophenyl 4-methoxyphenyl sulfone
  • 4-Chlorophenyl 4-phenoxyphenyl sulfone

Uniqueness

S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate stands out due to its heptyloxy chain and carbothioate moiety, which provide unique chemical and physical properties. These features make it particularly valuable in specific research and industrial applications, differentiating it from other similar compounds .

Properties

CAS No.

61538-22-5

Molecular Formula

C20H23FO2S

Molecular Weight

346.5 g/mol

IUPAC Name

S-(4-fluorophenyl) 4-heptoxybenzenecarbothioate

InChI

InChI=1S/C20H23FO2S/c1-2-3-4-5-6-15-23-18-11-7-16(8-12-18)20(22)24-19-13-9-17(21)10-14-19/h7-14H,2-6,15H2,1H3

InChI Key

YDWXJPLUEGFZGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.